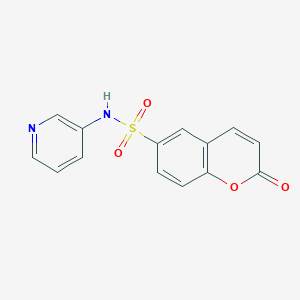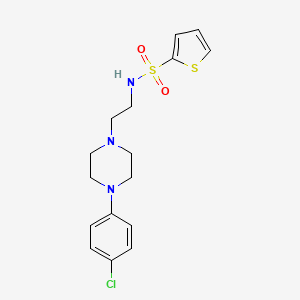
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential as a potent and selective dopamine D4 receptor ligand . This suggests that it may have applications in the field of neuroscience, particularly in the study of dopamine-related disorders.
Synthesis Analysis
The synthesis of this compound involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The resulting compound’s structure was confirmed using techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-alkylation, which is a type of alkylation reaction where an alkyl group is transferred to a nitrogen atom . This reaction is key to forming the piperazine ring structure in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 373.9 g/mol . It is a solid at room temperature and is soluble in DMSO but insoluble in water .科学的研究の応用
Antitumor Activity
Compounds containing the piperazine moiety, such as the one , have been found to exhibit antitumor activity . For instance, some derivatives of 1,2,4-triazole with piperazine moiety have shown promising antibacterial activity .
Antifungal Activity
Piperazine derivatives have also been reported to possess antifungal properties . This makes them valuable in the development of new antifungal drugs.
Antidepressant Activity
The piperazine ring is a common structural motif found in many antidepressant drugs . Therefore, the compound could potentially be used in the development of new antidepressants.
Antiviral Activity
Piperazine derivatives have been found to exhibit antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs.
Dopamine D4 Ligand
The compound “N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide” has been identified as a potent and selective dopamine D4 ligand . This suggests potential applications in the treatment of neurological disorders.
Cytotoxins Design
The compound has been used in the design and synthesis of candidate cytotoxins based on the α,β-unsaturated keto scaffolds . These molecules have been shown to alkylate thiols but not amino or hydroxy substituents .
Antibacterial Activity
Piperazine derivatives have been found to exhibit antibacterial activity . This suggests that the compound could be used in the development of new antibacterial drugs.
Antipsychotic Activity
The piperazine ring is a common structural motif found in many antipsychotic drugs . Therefore, the compound could potentially be used in the development of new antipsychotics.
作用機序
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is the D4 dopamine receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is involved in various neurological processes, including cognition, learning, and emotion .
Mode of Action
This compound acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its function .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
This suggests that the compound may have good bioavailability, as solubility can influence a drug’s absorption and distribution characteristics .
Result of Action
The binding of this compound to the D4 dopamine receptor can lead to a variety of effects at the molecular and cellular level. These effects depend on the specific role of the D4 receptor in different neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and interaction with the D4 receptor . Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, can potentially affect the compound’s action and efficacy .
将来の方向性
The future directions for research on this compound could involve further exploration of its potential as a dopamine D4 receptor ligand . This could include studies to better understand its mechanism of action, as well as investigations into its potential therapeutic applications in dopamine-related disorders . Additionally, its bioavailability and drug-likeness could be optimized in future studies .
特性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S2/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-2-1-13-23-16/h1-6,13,18H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYLAOAZHHFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

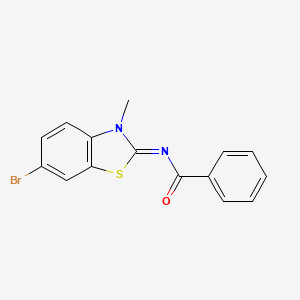

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)


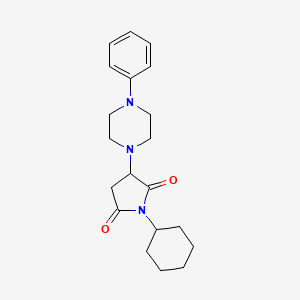
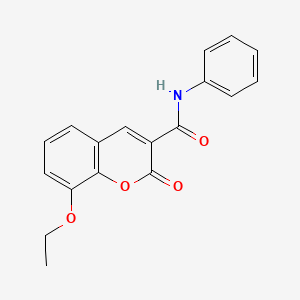
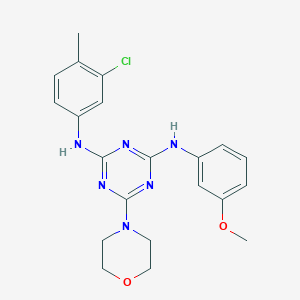
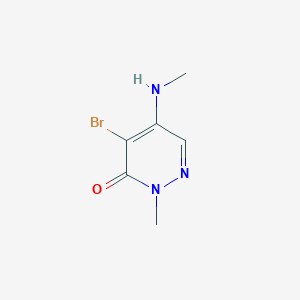

![N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846833.png)
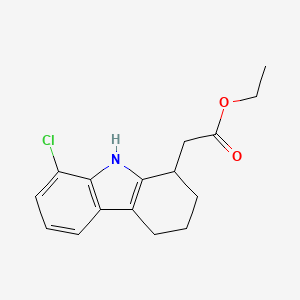
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2846840.png)
